molecular formula C14H12F3N3 B2649522 2-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2325197-22-4

2-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2649522
CAS No.: 2325197-22-4
M. Wt: 279.266
InChI Key: VSSXTIGANVZICH-UHFFFAOYSA-N
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Description

2-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline is a compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the tetrahydroisoquinoline moiety. Specific reagents and conditions may include the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO), and may require specific temperatures and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The pyrimidine ring can act as a hydrogen bond acceptor, facilitating binding to biological targets. The tetrahydroisoquinoline moiety can further stabilize these interactions through hydrophobic contacts .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Trifluoromethylphenyl)pyrimidine: Similar in structure but lacks the tetrahydroisoquinoline moiety.

    4-(Trifluoromethyl)pyrimidine-2-amine: Contains the trifluoromethyl group and pyrimidine ring but differs in the attached functional groups.

    Trifluoromethyl-substituted pyrimidine derivatives: Various derivatives with different substituents on the pyrimidine ring

Uniqueness

2-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the trifluoromethyl group, pyrimidine ring, and tetrahydroisoquinoline moiety. This unique structure imparts distinct physicochemical properties, such as enhanced lipophilicity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[6-(trifluoromethyl)pyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3/c15-14(16,17)12-7-13(19-9-18-12)20-6-5-10-3-1-2-4-11(10)8-20/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSXTIGANVZICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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